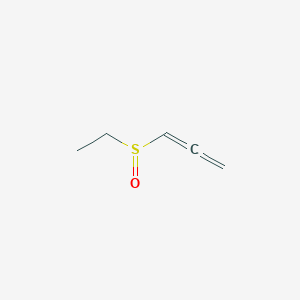

1-(Ethanesulfinyl)propadiene

説明

1-(Ethanesulfinyl)propadiene is a sulfinyl-substituted allene characterized by a three-carbon conjugated double bond system (propadiene) with an ethanesulfinyl (-SO-C₂H₅) functional group. Sulfinyl groups are known to modulate electronic and steric effects in organic reactions, particularly in cycloadditions and asymmetric syntheses .

特性

CAS番号 |

25558-07-0 |

|---|---|

分子式 |

C5H8OS |

分子量 |

116.18 g/mol |

InChI |

InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h5H,1,4H2,2H3 |

InChIキー |

ZKPBOOAHSXXNNC-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)C=C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfinyl)propadiene typically involves the reaction of ethanesulfinyl chloride with propadiene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of 1-(Ethanesulfinyl)propadiene involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The separation of the product from the reaction mixture is achieved through distillation or chromatography, depending on the purity requirements.

化学反応の分析

Types of Reactions

1-(Ethanesulfinyl)propadiene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The ethanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(Ethanesulfinyl)propadiene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Ethanesulfinyl)propadiene involves its interaction with molecular targets through its reactive double bonds and sulfinyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved include nucleophilic addition and substitution reactions.

類似化合物との比較

Comparison with Similar Compounds

1-(Benzenesulfonyl)-1,2-propadiene

- Structure : Replaces the ethanesulfinyl group with a bulkier benzenesulfonyl (-SO₂-C₆H₅) moiety.

- Reactivity : Demonstrates high regioselectivity in Diels-Alder reactions, forming cycloadducts like 312 under mild conditions. The sulfonyl group enhances electron-withdrawing effects, accelerating reaction rates compared to sulfinyl analogs .

Methyl Acetylene/Propadiene Mixtures (UN 1060)

- Physical Properties: Stabilized mixtures exhibit lower polarity and higher volatility due to the absence of sulfinyl/sulfonyl groups. For example, boiling points and vapor pressures are governed by the nonpolar hydrocarbon framework .

- Handling : Unlike sulfinyl-substituted propadienes, these mixtures are classified under UN 1060 for transport, requiring stabilization to prevent polymerization or decomposition .

Propadiene (Allene)

- Electronic Structure : The base propadiene framework has a calculated triplet-state energy of ~67 kcal/mol above the ground state, critical for photochemical applications. Substituents like sulfinyl groups may alter this energy, affecting excited-state reactivity .

- Thermodynamics : Reactions involving propadiene (e.g., with ethylene) release ~86 kcal/mol of energy, suggesting that sulfinyl-substituted variants could exhibit similar exothermicity, modulated by substituent electronic effects .

Data Table: Key Comparisons

Research Findings and Limitations

- Reactivity Trends : Sulfinyl and sulfonyl groups enhance electrophilicity in propadienes, but sulfonyl derivatives (e.g., 1-(benzenesulfonyl)-1,2-propadiene) show superior Diels-Alder reactivity due to stronger electron withdrawal .

- Electronic Modulation : The ethanesulfinyl group likely lowers the LUMO energy of propadiene, facilitating nucleophilic attacks, though experimental data are lacking.

- Gaps in Evidence: No direct studies on 1-(Ethanesulfinyl)propadiene were found; comparisons are extrapolated from sulfonyl analogs and propadiene chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。